Cas no 80199-87-7 (4-chloro-1-(chloromethyl)-1H-pyrazole)
4-chloro-1-(chloromethyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole, 4-chloro-1-(chloromethyl)-
- 4-chloro-1-(chloromethyl)pyrazole
- SCHEMBL2185838
- 4-chloro-1-(chloromethyl)-1H-pyrazole
- MFCD05667133
- AKOS000311536
- DTXSID30426996
- EN300-216161
- 4-Chloro-1-chloromethyl-1H-pyrazole
- 80199-87-7
-
- MDL: MFCD05667133
- Inchi: 1S/C4H4Cl2N2/c5-3-8-2-4(6)1-7-8/h1-2H,3H2
- InChI Key: LXKMEOQFIAJJHC-UHFFFAOYSA-N
- SMILES: ClCN1C=C(C=N1)Cl
Computed Properties
- Exact Mass: 149.9751535g/mol
- Monoisotopic Mass: 149.9751535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 78.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 17.8Ų
4-chloro-1-(chloromethyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025705-250mg |
4-Chloro-1-chloromethyl-1H-pyrazole |
80199-87-7 | 250mg |
£120.00 | 2022-03-01 | ||
| Fluorochem | 025705-1g |
4-Chloro-1-chloromethyl-1H-pyrazole |
80199-87-7 | 1g |
£240.00 | 2022-03-01 | ||
| Fluorochem | 025705-5g |
4-Chloro-1-chloromethyl-1H-pyrazole |
80199-87-7 | 5g |
£782.00 | 2022-03-01 | ||
| Chemenu | CM314132-1g |
4-Chloro-1-(chloromethyl)-1H-pyrazole |
80199-87-7 | 95% | 1g |
$406 | 2021-08-18 | |
| TRC | C611148-10mg |
4-chloro-1-(chloromethyl)-1H-pyrazole |
80199-87-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C611148-50mg |
4-chloro-1-(chloromethyl)-1H-pyrazole |
80199-87-7 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C611148-100mg |
4-chloro-1-(chloromethyl)-1H-pyrazole |
80199-87-7 | 100mg |
$ 275.00 | 2022-06-06 | ||
| A2B Chem LLC | AC63793-2.5g |
4-Chloro-1-(chloromethyl)-1h-pyrazole |
80199-87-7 | 95% | 2.5g |
$650.00 | 2024-04-19 | |
| A2B Chem LLC | AC63793-5g |
4-Chloro-1-(chloromethyl)-1h-pyrazole |
80199-87-7 | 95% | 5g |
$1142.00 | 2024-04-19 | |
| Chemenu | CM314132-1g |
4-Chloro-1-(chloromethyl)-1H-pyrazole |
80199-87-7 | 95% | 1g |
$321 | 2024-07-23 |
4-chloro-1-(chloromethyl)-1H-pyrazole Suppliers
4-chloro-1-(chloromethyl)-1H-pyrazole Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 4-chloro-1-(chloromethyl)-1H-pyrazole
Introduction to 1H-Pyrazole, 4-chloro-1-(chloromethyl)- (CAS No. 80199-87-7)
1H-Pyrazole, 4-chloro-1-(chloromethyl)-, also known by its CAS number 80199-87-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring with a chloromethyl substituent at the 1-position and a chlorine atom at the 4-position. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The pyrazole ring is a five-membered heterocyclic aromatic compound consisting of three carbon atoms and two nitrogen atoms. Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The presence of the chloromethyl group at the 1-position enhances the compound's reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitution and coupling reactions. The chlorine atom at the 4-position further modulates the electronic properties of the molecule, influencing its binding affinity to biological targets.
Recent studies have highlighted the potential of 1H-Pyrazole, 4-chloro-1-(chloromethyl)- in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the use of this compound as a scaffold for designing potent inhibitors of protein kinases, which are key enzymes involved in various cellular signaling pathways. The researchers found that derivatives of 1H-Pyrazole, 4-chloro-1-(chloromethyl)- exhibited high selectivity and potency against specific kinases, making them promising candidates for cancer therapy.
In another study published in Organic & Biomolecular Chemistry in 2023, scientists explored the use of 1H-Pyrazole, 4-chloro-1-(chloromethyl)- as a building block for synthesizing new antiviral agents. The research team developed a series of pyrazole derivatives that showed significant activity against several RNA viruses, including influenza and coronaviruses. The chloromethyl group played a crucial role in enhancing the antiviral activity by facilitating the formation of stable complexes with viral proteins.
The synthetic accessibility of 1H-Pyrazole, 4-chloro-1-(chloromethyl)- has also been a subject of interest. A recent review article in Synthesis highlighted several efficient synthetic routes for preparing this compound from readily available starting materials. One notable method involves the reaction of pyrazole with chloromethyl chloride in the presence of a base such as potassium carbonate. This approach yields high purity products with excellent yields, making it suitable for large-scale production.
The physical and chemical properties of 1H-Pyrazole, 4-chloro-1-(chloromethyl)- are well-documented in the literature. It is typically obtained as a colorless or pale yellow liquid with a boiling point around 150°C at reduced pressure. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. Its stability under various conditions has been studied extensively, and it is generally stable under normal laboratory conditions but should be stored away from strong acids and bases to prevent degradation.
In terms of safety and handling, while 1H-Pyrazole, 4-chloro-1-(chloromethyl)- is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn to prevent skin contact and inhalation. Additionally, it is advisable to work under a fume hood to minimize exposure to vapors.
The future prospects for 1H-Pyrazole, 4-chloro-1-(chloromethyl)- are promising. Ongoing research continues to uncover new applications for this versatile compound in areas such as drug discovery, materials science, and catalysis. As our understanding of its properties and reactivity deepens, it is likely that even more innovative uses will be developed.
In conclusion, 1H-Pyrazole, 4-chloro-1-(chloromethyl)- (CAS No. 80199-87-7) is a valuable organic compound with significant potential in various scientific and industrial applications. Its unique structural features and chemical reactivity make it an attractive candidate for further research and development. Whether used as an intermediate in pharmaceutical synthesis or as a building block for new materials, this compound continues to demonstrate its importance in modern chemistry.
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